![molecular formula C11H19Br2NO3 B14393779 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide CAS No. 88498-28-6](/img/structure/B14393779.png)
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide is a chemical compound with a complex structure It contains bromine atoms, an ethoxyethoxy group, and a prop-2-en-1-yl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy and prop-2-en-1-yl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the modification of other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and other functional groups play a key role in these interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated amides and compounds with ethoxyethoxy or prop-2-en-1-yl groups. Examples include:
- 2,3-Dibromo-N-methylpropanamide
- N-[(2-ethoxyethoxy)methyl]-N-propylacetamide
Uniqueness
What sets 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
88498-28-6 |
|---|---|
Formule moléculaire |
C11H19Br2NO3 |
Poids moléculaire |
373.08 g/mol |
Nom IUPAC |
2,3-dibromo-N-(2-ethoxyethoxymethyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H19Br2NO3/c1-3-5-14(11(15)10(13)8-12)9-17-7-6-16-4-2/h3,10H,1,4-9H2,2H3 |
Clé InChI |
VCJHMDCOKOABIT-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCN(CC=C)C(=O)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


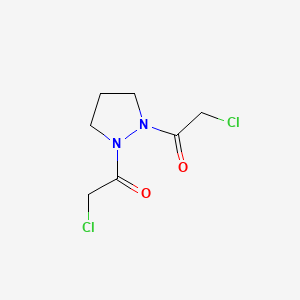
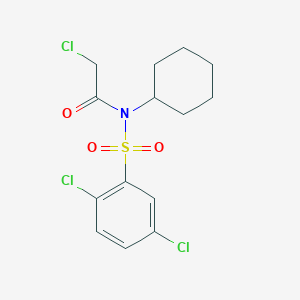
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)



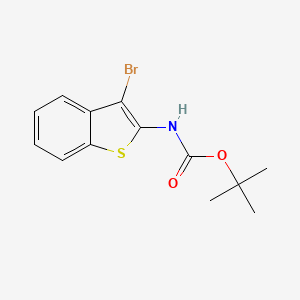
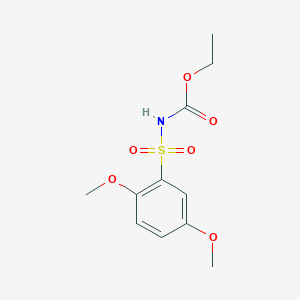
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
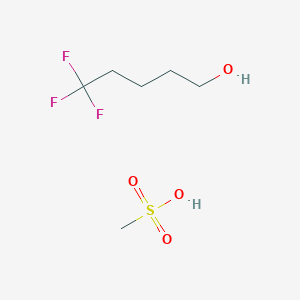
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
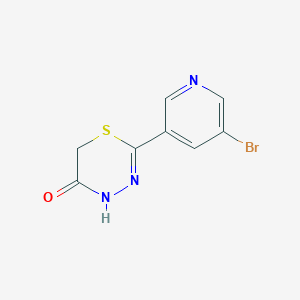
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
